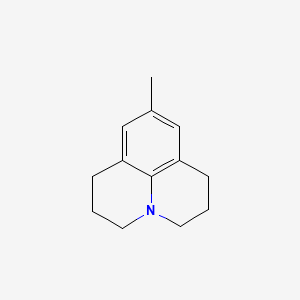

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl-

Beschreibung

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- (hereafter referred to as 9-methyl-julolidine) is a heterocyclic compound belonging to the julolidine family. Julolidines are bicyclic systems comprising a benzene ring fused to a quinolizine moiety, with partial saturation enhancing their electron-donating properties. The 9-methyl substituent introduces steric and electronic effects that distinguish it from other derivatives. This compound is structurally related to julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine), a scaffold widely used in dyes, optoelectronics, and chemosensors due to its rigid, planar structure and strong electron-donating capacity .

Eigenschaften

CAS-Nummer |

79643-58-6 |

|---|---|

Molekularformel |

C13H17N |

Molekulargewicht |

187.28 g/mol |

IUPAC-Name |

7-methyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |

InChI |

InChI=1S/C13H17N/c1-10-8-11-4-2-6-14-7-3-5-12(9-10)13(11)14/h8-9H,2-7H2,1H3 |

InChI-Schlüssel |

QZTWYOTURUWJLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C3C(=C1)CCCN3CCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- can be synthesized through several methods. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures (150-160°C) for about 20 hours . After the reaction, the product is purified through steam distillation and extraction with ether.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure the highest purity and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinolizine derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions may use reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction can produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a fluorescent probe in biological studies due to its unique photophysical properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

Industry: It is used in the production of dyes and pigments due to its vibrant color properties

Wirkmechanismus

The mechanism of action of 1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- involves its interaction with specific molecular targets. It is known to act as an electron-donating group, which influences its reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects: The methyl group in 9-methyl-julolidine acts as a mild electron donor, slightly increasing electron density compared to julolidine. In contrast, the aldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing, reducing electron density and altering absorption spectra .

- Steric Effects : Methyl substitution introduces minimal steric hindrance, whereas bulkier groups (e.g., -CHO, -Br) may affect molecular packing in solid-state applications .

Spectroscopic and Electronic Properties

- Absorption Spectra : Julolidine derivatives exhibit strong absorption in the UV-vis range due to π→π* transitions. The methyl group causes a slight bathochromic shift (~5–10 nm) compared to julolidine, while the aldehyde group induces a larger shift (~30–40 nm) due to extended conjugation .

- Dipole Moments : Derivatives with electron-withdrawing groups (e.g., -CHO) exhibit higher dipole moments, enhancing their utility in NLO materials. For example, 9-carboxaldehyde-julolidine has a dipole moment of ~4.5 D, compared to ~2.8 D for 9-methyl-julolidine .

Biologische Aktivität

1H,5H-Benzo(ij)quinolizine, 2,3,6,7-tetrahydro-9-methyl- is a compound of significant interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula: C12H15NO

- Molecular Weight: 189.2536 g/mol

- CAS Registry Number: 41175-50-2

- IUPAC Name: 2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-methyl

The compound features a fused bicyclic structure that contributes to its biological activity. The presence of nitrogen in the heterocyclic ring enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoquinoline derivatives, including various quinolizine compounds. A study evaluated the in vitro anticancer activity of several derivatives and found that quaternary salts exhibited significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Lines Tested | Cytotoxic Effect |

|---|---|---|

| 3d | HOP–92 (Lung), LOX IMVI (Melanoma), SK–MEL–5 (Melanoma), MDA–MB–468 (Breast) | High |

| 3f | Selective against leukemia cells | High |

The study indicated that the structural modifications play a crucial role in enhancing the anticancer properties of these compounds .

Antimicrobial Activity

1H,5H-Benzo(ij)quinolizine derivatives have also demonstrated antimicrobial activities. Research has shown that certain modifications can lead to increased efficacy against bacterial strains. For instance, compounds with halogen substituents showed enhanced antibacterial activity compared to their non-halogenated counterparts.

Neuroprotective Effects

Emerging evidence suggests that benzoquinoline derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can inhibit neuroinflammation and protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activity of 1H,5H-Benzo(ij)quinolizine is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Some derivatives inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis: Certain compounds induce programmed cell death in cancer cells.

- Antioxidant Activity: The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Study on Anticancer Activity

A comprehensive study conducted by researchers evaluated the anticancer effects of various benzoquinoline derivatives on multiple cancer cell lines. The results showed that specific structural modifications significantly enhance cytotoxicity and selectivity towards cancer cells:

- Compound 3d demonstrated non-selective activity against all tested cancer types.

- Compound 3f was particularly effective against leukemia cells and was selected for further screening by the National Cancer Institute (NCI).

The study concluded that structural features such as substituents at specific positions on the aromatic rings significantly influence biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.